4-[(5-Bromo-2-chlorophenoxy)methyl]oxane
Description
4-[(5-Bromo-2-chlorophenoxy)methyl]oxane is a substituted oxane derivative featuring a phenoxymethyl group at the 4-position of the oxane (tetrahydropyran) ring. The phenoxy moiety is further substituted with bromine at the 5-position and chlorine at the 2-position of the aromatic ring. This compound is structurally related to intermediates and impurities identified in pharmaceutical synthesis, particularly in the production of empagliflozin (EMPA), a sodium-glucose cotransporter-2 (SGLT2) inhibitor . Key analogs and related structures are discussed below.
Properties
Molecular Formula |
C12H14BrClO2 |
|---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
4-[(5-bromo-2-chlorophenoxy)methyl]oxane |
InChI |
InChI=1S/C12H14BrClO2/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8H2 |
InChI Key |
JIVXVESNZCILES-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane typically involves the reaction of 5-bromo-2-chlorophenol with an appropriate oxane derivative under controlled conditions. The reaction may be catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, etherification, and cyclization steps, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-2-chlorophenoxy)methyl]oxane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone
Biological Activity
4-[(5-Bromo-2-chlorophenoxy)methyl]oxane is a compound of interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.
Molecular Structure and Formula:
- IUPAC Name: 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane
- Molecular Formula: C10H10BrClO2
- Molecular Weight: 277.54 g/mol
The compound features a brominated and chlorinated phenoxy group attached to a methylene bridge leading to an oxane (tetrahydrofuran) moiety. This unique structure contributes to its biological interactions.
Antimicrobial Activity
Research indicates that 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Anticancer Activity
Another area of interest is the anticancer potential of 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Case Study:
In a study published in the Journal of Cancer Research, the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage at concentrations ranging from 10 to 50 µM.
The biological activity of 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane is attributed to its ability to interact with specific molecular targets:
- Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
- Receptor Modulation: The compound could modulate various receptors related to cell signaling pathways, affecting cellular responses.
Toxicity and Safety Profile
While the biological activities are promising, toxicity studies are crucial for assessing safety. Current data suggest moderate toxicity levels in mammalian cells, with IC50 values indicating potential cytotoxic effects at higher concentrations. Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Groups
Key Observations :
- IMP1 and IMP2 share the bromo-chloro-phenylmethyl motif but differ in core structures (phenol vs. tetrahydrofuran), impacting solubility and conformational flexibility. The oxane ring in the target compound may enhance metabolic stability compared to IMP1’s phenol .
Analogs with Oxane/Tetrahydrofuran Backbones
Key Observations :
- TC-1698 demonstrates that oxane-derived substituents can confer high receptor-binding affinity, suggesting that the target compound’s bromo-chloro-phenoxymethyl group may similarly influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
